molecular formula C6H7N3O2 B093017 4-Amino-5-methyl-3-nitropyridine CAS No. 18227-67-3

4-Amino-5-methyl-3-nitropyridine

Cat. No. B093017
Key on ui cas rn: 18227-67-3
M. Wt: 153.14 g/mol
InChI Key: BFOWXBARPYDGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07648998B2

Procedure details

A mixture of 4-amino-3-methyl-5-nitropyridine (1.198 g), iron powder (1.748 g), ethanol (52 mL) and hydrochloric acid (13 mL) was heated to reflux for 3 hours. After cooling to room temperature the ethanol was distilled off and the resulting suspension was diluted with water to 50 mL and the pH was adjusted to 13 by addition of 2N NaOH. Extraction with ethyl acetate (3×70 mL), drying of the combined organic phases of anhydrous sodium sulphate and evaporation of the solvent afforded 0.579 g (60%) of 3,4-diamino-5-methylpyridine.
Quantity
1.198 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
1.748 g
Type
catalyst
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[CH:4][C:3]=1[CH3:11].Cl>[Fe].C(O)C>[NH2:8][C:7]1[CH:6]=[N:5][CH:4]=[C:3]([CH3:11])[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
1.198 g
Type
reactant
Smiles
NC1=C(C=NC=C1[N+](=O)[O-])C
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.748 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
the resulting suspension was diluted with water to 50 mL
ADDITION
Type
ADDITION
Details
the pH was adjusted to 13 by addition of 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (3×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phases of anhydrous sodium sulphate and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC=C(C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.579 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.